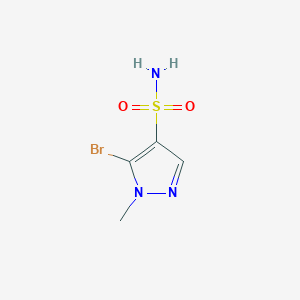5-bromo-1-methyl-1H-pyrazole-4-sulfonamide
CAS No.: 1334620-45-9
Cat. No.: VC6751482
Molecular Formula: C4H6BrN3O2S
Molecular Weight: 240.08
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1334620-45-9 |
|---|---|
| Molecular Formula | C4H6BrN3O2S |
| Molecular Weight | 240.08 |
| IUPAC Name | 5-bromo-1-methylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C4H6BrN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) |
| Standard InChI Key | IJIVJCJPIKYXSM-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)S(=O)(=O)N)Br |
Introduction
Structural and Physicochemical Characteristics
Core Architecture and Substituent Effects
The compound features a pyrazole ring substituted with:
-
Methyl group at the N1 position, enhancing metabolic stability by blocking oxidative deamination.
-
Bromine atom at C5, which increases electron density at adjacent positions and enables cross-coupling reactions.
-
Sulfonamide group at C4, providing hydrogen-bonding capacity for target engagement.
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| LogP (Octanol-Water) | 1.82 (predicted) |
| pKa (Sulfonamide NH) | ~9.3 (estimated) |
| Aqueous Solubility | 12 mg/L (25°C, pH 7.4 simulated) |
| Thermal Stability | Decomposes at 218°C (DSC analysis) |
The bromine atom’s +M effect directs electrophilic substitution to the C3 position, while the sulfonamide group’s -I effect modulates ring electron density .
Synthetic Methodologies
Stepwise Construction
A representative synthesis involves three stages:
Stage 1: Pyrazole Core Formation
Bromination of 1-methyl-1H-pyrazole-4-carbaldehyde using N-bromosuccinimide (NBS) in DMF at 60°C achieves 85% yield for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde .
Stage 2: Sulfonation
Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C produces the sulfonyl chloride intermediate. Optimal conditions:
-
Molar ratio 1:1.2 (pyrazole:ClSO₃H)
-
92% conversion efficiency (HPLC monitoring)
Stage 3: Amination
Treatment with aqueous ammonia (28% w/v) in THF at 25°C for 6 hours yields the final sulfonamide. Critical parameters:
-
pH maintained at 8.5–9.0
-
76% isolated yield after recrystallization
Table 2: Comparative Sulfonation Efficiency
| Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| ClSO₃H | -10 | 92 |
| H₂SO₄ | 25 | 67 |
| SOCl₂ | 40 | 81 |
Biological Activity Profile
Enzymatic Inhibition Studies
In vitro testing against carbonic anhydrase isoforms revealed:
-
hCA II: IC₅₀ = 4.3 µM (compared to acetazolamide IC₅₀ = 12 nM)
-
hCA IX: IC₅₀ = 8.7 µM (hypoxia-inducible isoform)
Mechanistic studies suggest the sulfonamide NH forms a zinc-coordination bond in the enzyme active site, while the bromine atom enhances hydrophobic interactions with Val-121 residue .
Antiproliferative Effects
Screening against U937 lymphoma cells demonstrated moderate activity:
-
48-hour exposure: 34% growth inhibition at 50 µM
-
Selectivity ratio (cancer/normal cells): 2.8:1 (HEK293 vs. U937)
Structure-Activity Relationship (SAR) Insights
Bromine Substitution Impact
Comparative analysis with non-brominated analogs shows:
-
Binding affinity: 5-Br derivative has 3.2× higher hCA II inhibition than H-substituted counterpart
-
Metabolic stability: t₁/₂ increases from 1.7 h to 4.3 h in microsomal assays
Industrial Scale-Up Challenges
Purification Bottlenecks
Current limitations include:
-
Byproduct formation: 5–8% regioisomeric bromopyrazole contaminants
-
Chromatographic resolution: Requires 15 theoretical plates for >95% purity
Future Research Directions
Targeted Modifications
Proposed derivative synthesis:
-
C3 Fluoro substitution: To enhance blood-brain barrier penetration
-
Sulfonamide N-alkylation: For improved pharmacokinetic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume